N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide is a synthetic compound with the chemical formula and a CAS number of 869534-13-4. This compound belongs to the class of benzamides, characterized by the presence of a benzene ring attached to an amide functional group. It features a chloro substituent and a methoxyphenoxy group, which contribute to its unique chemical properties and potential biological activities. The compound is often referred to by various synonyms, including CCW16 and 2361138-33-0, indicating its relevance in chemical databases and research applications .
Research indicates that N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide exhibits significant biological activity, particularly as a ligand for E3 ubiquitin ligase RNF4. This interaction is crucial in targeted protein degradation pathways, which are increasingly important in therapeutic contexts, especially for cancer treatment. The compound's ability to modulate protein stability makes it a candidate for further investigation in drug development .
The synthesis of N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide typically involves several steps:
N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide has several applications in medicinal chemistry and biochemistry:
Interaction studies involving N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide primarily focus on its binding affinity to proteins involved in cellular degradation pathways. Research has demonstrated that this compound effectively interacts with RNF4, promoting ubiquitination processes that lead to protein degradation. Such interactions are pivotal for understanding how this compound can be utilized in therapeutic contexts, especially concerning diseases characterized by aberrant protein accumulation .
Several compounds exhibit structural similarities to N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure Features | Unique Aspects |
|---|---|---|
| N-Benzoyl-N-(4-methoxyphenyl)acetamide | Contains methoxy group but lacks chlorine | Lacks targeted protein degradation capability |
| 2-Chloro-N-(4-methoxyphenyl)acetamide | Similar chloro and methoxy groups | Does not have benzyl substituent |
| N-benzyl-2-fluoro-N-(4-(4-methoxyphenoxy)phenyl)acetamide | Contains fluorine instead of chlorine | Potentially different biological activity |
| N-benzyl-2-chloro-N-(3-methoxystyryl)acetamide | Contains styryl group instead of phenoxyl | Different interaction profile due to structural changes |
N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide stands out due to its specific combination of functional groups that enhance its biological activity related to targeted protein degradation mechanisms, making it a compound of interest in drug discovery and development .
The molecular architecture of N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide (CAS 2361138-33-0) is defined by a central acetamide backbone, characterized by the sequence CH3-C(=O)-N. This scaffold serves as the structural foundation for the compound’s substituents. The acetamide group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen atom [1] [5]. The nitrogen atom is further substituted with two distinct aromatic groups: a benzyl moiety at one position and a 4-(4-methoxyphenoxy)phenyl group at the other. The chlorine atom at the α-position of the acetamide backbone introduces steric and electronic effects, influencing both reactivity and conformational preferences [1] [3].
The molecular formula C22H20ClNO3 (molecular weight: 381.85 g/mol) reflects the integration of these substituents [1]. The spatial arrangement is best visualized through the SMILES notation:
O=C(CCl)N(CC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC This notation highlights the bifurcated substitution pattern at the nitrogen center, with the benzyl group (CC1=CC=CC=C1) and the methoxyphenoxy-phenyl group (C2=CC=C(C=C2)OC3=CC=C(C=C3)OC) extending in opposite directions from the planar acetamide core [1].
The benzyl substituent (C6H5-CH2-) is attached to the nitrogen atom, introducing a hydrophobic aromatic ring that enhances the compound’s lipophilicity. The methoxyphenoxy-phenyl group consists of two connected aromatic rings: a para-methoxyphenyl unit linked via an ether oxygen to a second phenyl ring. This arrangement creates a conjugated system, extending the π-electron network across the methoxyphenoxy moiety [1] .
The methoxy group (-OCH3) at the para position of the distal phenyl ring donates electron density through resonance, stabilizing the aromatic system and influencing the compound’s electronic profile. The ether linkage between the two phenyl rings introduces rotational flexibility, allowing the methoxyphenoxy group to adopt multiple conformations in solution .
The ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide reveals distinct proton environments:
The ¹³C NMR spectrum exhibits key signals:
The electron ionization mass spectrum of the compound displays a molecular ion peak at m/z 381.85, consistent with its molecular weight [1]. Key fragmentation pathways include:
The structural analogues of N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide exhibit distinct properties based on substituent modifications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| N-Benzyl-2-chloroacetamide [3] | C9H10ClNO | 183.64 | Benzyl, chlorine | 94 |
| 2-Chloro-N-(4-methoxyphenyl)acetamide [2] | C9H10ClNO2 | 199.63 | 4-Methoxyphenyl, chlorine | 121–122 |
| N-(2-Hydroxyethyl)-2-(4-methoxyphenoxy)acetamide | C13H19NO4 | 253.30 | Hydroxyethyl, methoxyphenoxy | Not reported |
The target compound’s benzyl group enhances lipophilicity compared to simpler acetamides, while the methoxyphenoxy-phenyl moiety introduces steric bulk that restricts rotation around the ether bond. This contrasts with analogues like 2-chloro-N-(4-methoxyphenyl)acetamide [2], where the absence of a second aromatic ring reduces steric hindrance.
The formation of the acetamide core in N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide relies fundamentally on chloroacetylation reactions. The primary synthetic approach involves the reaction between chloroacetyl chloride and appropriate amine substrates to establish the essential 2-chloroacetamide framework [1] [2].
The chloroacetylation mechanism proceeds through nucleophilic acyl substitution, where the nitrogen atom of the amine substrate performs a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride [3] [4]. This reaction follows a classical addition-elimination pathway, beginning with the formation of a tetrahedral intermediate that subsequently collapses to expel hydrochloric acid and form the desired chloroacetamide product [5].
Temperature optimization represents a critical parameter in chloroacetylation reactions. Research demonstrates that reaction temperatures between 0°C and room temperature provide optimal conditions for chloroacetyl chloride reactions with aromatic amines [2]. Lower temperatures minimize side reactions and decomposition of the acid chloride, while temperatures above 50°C can lead to reduced yields due to competing reactions [1]. The reaction typically requires 3-6 hours for completion under these controlled temperature conditions [2].
Solvent selection significantly influences chloroacetylation efficiency. Tetrahydrofuran has been identified as the optimal solvent system, providing yields of 83-86% compared to other solvents such as dichloromethane (70-72% yield) or dimethylformamide (71-74% yield) [2]. The superior performance of tetrahydrofuran is attributed to its ability to solvate both the acid chloride and amine substrates effectively while minimizing unwanted side reactions.
Base selection plays a crucial role in chloroacetylation optimization. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) demonstrates superior performance compared to traditional bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) [2]. DBU functions as a non-nucleophilic base with high basicity (pKa = 12), enabling efficient neutralization of hydrochloric acid byproduct without competing nucleophilic reactions. The proposed mechanism involves DBU displacing the chloride ion and activating the carbonyl for nucleophilic attack by the amine substrate [2].
Reaction stoichiometry optimization indicates that equimolar quantities of amine and chloroacetyl chloride, with 1.1-1.5 equivalents of base, provide optimal conversion rates [1] [2]. Excess chloroacetyl chloride should be avoided due to its tendency to hydrolyze in the presence of moisture, leading to reduced yields and formation of chloroacetic acid byproducts.
The coupling of benzyl amine with chloroacetyl-activated intermediates requires careful optimization of reaction parameters to achieve high yields and selectivity. The nucleophilicity of benzyl amine makes it particularly reactive toward electrophilic carbonyl centers, necessitating controlled reaction conditions to prevent over-reaction or polymerization [6].
Microwave-assisted synthesis has emerged as an effective technique for accelerating amine coupling reactions. Studies demonstrate that microwave irradiation reduces reaction times from 2-3 hours under conventional heating to 5-10 minutes, while improving yields from 60% to 65-70% [1]. The enhanced reaction rates are attributed to more efficient heating and improved mass transfer under microwave conditions.
Temperature control during amine coupling reactions is critical for preventing thermal decomposition of sensitive functional groups. Optimal temperatures range from 65°C to 70°C under microwave conditions, or 70°C for 2-3 hours under conventional heating [1]. Higher temperatures (above 80°C) can lead to degradation of the methoxyphenoxy substituent and formation of undesired byproducts.
Solvent systems for amine coupling require careful consideration of polarity and coordinating ability. Acetonitrile has proven effective as a reaction medium, providing good solubility for both organic and inorganic components while maintaining chemical inertness [1]. The addition of triethylamine as a catalytic base (0.1-0.2 equivalents) facilitates the coupling reaction by neutralizing hydrogen halide byproducts.
The order of reagent addition significantly impacts coupling efficiency. Sequential addition of the chloroacetyl intermediate to a pre-formed solution of benzyl amine and base provides superior results compared to simultaneous mixing of all components [7]. This approach minimizes competing reactions and ensures complete conversion of the limiting reagent.
Atmospheric control during amine coupling reactions is essential due to the moisture sensitivity of acid chloride intermediates. Reactions conducted under nitrogen or argon atmosphere show improved yields and reduced side product formation compared to reactions performed under ambient air [7]. The use of anhydrous solvents and dried glassware further enhances reaction reproducibility.
The purification of N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide requires specialized chromatographic techniques due to the compound's polar functional groups and potential for column adsorption interactions. Normal-phase silica gel chromatography represents the primary separation method, though careful optimization of mobile phase composition is essential for achieving adequate resolution [8] [9].
Mobile phase optimization for acetamide purification typically employs gradient elution systems beginning with low-polarity solvents and progressing to higher polarity mixtures. Hexane-ethyl acetate gradients starting at 70:30 and progressing to 30:70 provide effective separation for most acetamide derivatives [10]. The inclusion of small amounts of methanol (1-5%) in the final elution steps helps to recover strongly adsorbed polar compounds from the silica surface.
Column loading parameters significantly influence separation efficiency. Optimal sample loading ranges from 1-3% of the column mass for preparative separations, with lower loading ratios (0.5-1%) recommended for complex mixtures requiring high resolution [8]. Excessive sample loading leads to band broadening and reduced separation efficiency, particularly for polar compounds that exhibit strong silica interactions.
Silica gel particle size selection impacts both resolution and purification time. Fine particle silica (20-40 μm) provides superior resolution but requires longer elution times and higher solvent volumes [11]. Medium particle size silica (40-63 μm) offers a practical compromise between resolution and efficiency for routine purifications. Spherical silica particles demonstrate improved flow characteristics and more consistent packing compared to irregular particles [11].
Alternative stationary phases may be necessary for problematic separations. Amine-functionalized silica provides reduced interactions with basic nitrogen-containing compounds, potentially improving recovery and peak shape for acetamide derivatives [9]. C18 reversed-phase chromatography using aqueous-organic solvent systems offers complementary selectivity for polar compounds that exhibit poor behavior on normal-phase silica.
Mobile phase modifiers can enhance separation performance for challenging purifications. The addition of triethylamine (0.1-1%) to the mobile phase reduces tailing and improves peak shape for basic compounds by competing with silica surface sites [12] [9]. However, volatile modifiers are preferred for preparative work to facilitate product isolation and solvent removal.
Thin-layer chromatography serves as an essential analytical tool for monitoring purification progress and optimizing separation conditions. Solvent systems that provide Rf values between 0.1-0.4 for the target compound typically translate well to column chromatography conditions [13]. Multiple solvent systems should be evaluated to identify optimal separation conditions, including dichloromethane-methanol gradients and ethyl acetate-hexane mixtures [14].
Recrystallization represents the final purification step for obtaining analytical-grade N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide. The selection of appropriate crystallization solvents depends on the compound's solubility characteristics and the nature of impurities present in the crude material [15] [16].
Solvent selection for acetamide crystallization requires systematic evaluation of solubility at elevated and reduced temperatures. Ideal crystallization solvents exhibit high solubility for the target compound at elevated temperatures and significantly reduced solubility at low temperatures [16]. Common solvent systems for acetamide derivatives include ethanol, methanol, acetone, and mixed solvent systems incorporating water or other polar protic solvents [17].
Temperature-controlled crystallization protocols involve dissolving the crude product in the minimum volume of hot solvent, followed by controlled cooling to induce crystallization. The heating temperature should approach but not exceed the solvent boiling point to ensure complete dissolution [16]. Slow cooling rates (1-2°C per hour) generally produce larger, better-formed crystals with improved purity compared to rapid cooling procedures.
Mixed solvent crystallization systems often provide superior results for acetamide purification. Ethanol-water mixtures (70:30 to 90:10) offer good solubility control and can accommodate a range of polarity requirements [17]. The water content can be adjusted to optimize solubility differences between elevated and reduced temperatures, with higher water content generally reducing solubility at all temperatures.
Seeding techniques can improve crystallization reproducibility and crystal quality. The addition of small amounts of pure crystalline material to the supersaturated solution provides nucleation sites and promotes uniform crystal growth [18]. Seeding should be performed when the solution temperature approaches the expected crystallization point, typically 10-20°C below the dissolution temperature.
Filtration and washing procedures are critical for removing residual impurities and mother liquor. Vacuum filtration through fine porosity filters ensures complete liquid removal while preventing crystal breakthrough [16]. Washing with small volumes of ice-cold crystallization solvent removes surface-adsorbed impurities without significant product dissolution.
Drying conditions must prevent thermal decomposition while ensuring complete solvent removal. Vacuum drying at 40-60°C provides effective solvent removal for most acetamide derivatives without thermal degradation [16]. The use of desiccants such as phosphorus pentoxide or calcium chloride can accelerate drying while maintaining low temperatures.
Quality assessment of crystallized material includes melting point determination, spectroscopic analysis, and purity evaluation by chromatographic methods. Sharp melting points within 1-2°C ranges indicate high purity, while broad melting ranges suggest the presence of impurities or polymorphic mixtures [19]. Nuclear magnetic resonance spectroscopy and high-performance liquid chromatography provide quantitative purity assessment and impurity identification capabilities.